molecular formula C11H11N3OS B10839186 1-(1-phenyl-1H-tetrazol-5-ylthio)propan-2-one

1-(1-phenyl-1H-tetrazol-5-ylthio)propan-2-one

Cat. No.: B10839186
M. Wt: 233.29 g/mol
InChI Key: ZEWXXPJFFAXSFB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(1-phenyl-1H-tetrazol-5-ylthio)propan-2-one typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

1-(1-phenyl-1H-tetrazol-5-ylthio)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, along with catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1-phenyl-1H-tetrazol-5-ylthio)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-tetrazol-5-ylthio)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

1-(1-phenyl-1H-tetrazol-5-ylthio)propan-2-one can be compared with other similar compounds, such as:

    1-phenyl-1H-tetrazole-5-thiol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    1-phenyl-1H-tetrazole-5-thione: Another related compound with a similar structure but different reactivity and applications.

    1-phenyl-1H-tetrazole-5-methylthio: This compound has a methylthio group instead of a propan-2-one group, leading to different chemical and biological properties.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

1-(3-phenyltriazol-4-yl)sulfanylpropan-2-one

InChI

InChI=1S/C11H11N3OS/c1-9(15)8-16-11-7-12-13-14(11)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

ZEWXXPJFFAXSFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CN=NN1C2=CC=CC=C2

Origin of Product

United States

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